2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro and fluoro substituents on the benzamide structure, along with a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps. One common route starts with the preparation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid from 2,4-dichloro-5-fluorobenzoic acid . This intermediate is then subjected to a series of reactions, including reduction and acylation, to introduce the xanthene moiety and form the final benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The dichloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as fluorescence or stability under various conditions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with molecular targets in biological systems. The presence of the xanthene moiety suggests potential interactions with enzymes or receptors, leading to specific biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
- 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
Comparison: Compared to these similar compounds, 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide stands out due to the presence of the xanthene moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H10Cl2FNO3 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
InChI |
InChI=1S/C20H10Cl2FNO3/c21-10-4-6-12(15(22)8-10)20(26)24-11-5-7-13-17(9-11)27-19-14(18(13)25)2-1-3-16(19)23/h1-9H,(H,24,26) |
InChI Key |
WXMKVNDZYMKAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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